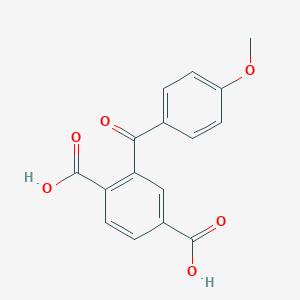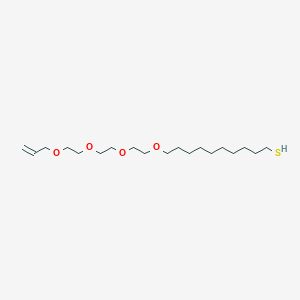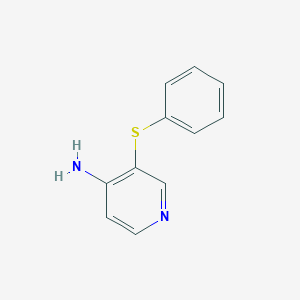
2-(4-Methoxybenzoyl)benzene-1,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxybenzoyl)benzene-1,4-dicarboxylic acid is an organic compound that belongs to the family of benzenedicarboxylic acids It is characterized by the presence of a methoxybenzoyl group attached to a benzene ring, which is further substituted with two carboxylic acid groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzoyl)benzene-1,4-dicarboxylic acid typically involves the reaction of 4-methoxybenzoyl chloride with benzene-1,4-dicarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the acylation process. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
2-(4-Methoxybenzoyl)benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(4-Hydroxybenzoyl)benzene-1,4-dicarboxylic acid.
Reduction: The carboxylic acid groups can be reduced to form the corresponding alcohols, leading to the formation of 2-(4-Methoxybenzoyl)benzene-1,4-dimethanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkyl halides in the presence of a base (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
Oxidation: 2-(4-Hydroxybenzoyl)benzene-1,4-dicarboxylic acid.
Reduction: 2-(4-Methoxybenzoyl)benzene-1,4-dimethanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(4-Methoxybenzoyl)benzene-1,4-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis, gas storage, and separation technologies.
作用機序
The mechanism of action of 2-(4-Methoxybenzoyl)benzene-1,4-dicarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The methoxybenzoyl group can enhance the compound’s ability to penetrate cell membranes, while the carboxylic acid groups can form hydrogen bonds with target molecules, stabilizing the interaction. The exact pathways involved may vary depending on the specific biological or chemical context.
類似化合物との比較
2-(4-Methoxybenzoyl)benzene-1,4-dicarboxylic acid can be compared with other similar compounds, such as:
Phthalic acid (1,2-benzenedicarboxylic acid): Differing in the position of the carboxylic acid groups, which are adjacent in phthalic acid.
Isophthalic acid (1,3-benzenedicarboxylic acid): The carboxylic acid groups are positioned at the 1 and 3 positions, leading to different chemical properties.
Terephthalic acid (1,4-benzenedicarboxylic acid): Similar to this compound in the position of the carboxylic acid groups but lacks the methoxybenzoyl group.
The uniqueness of this compound lies in the presence of the methoxybenzoyl group, which imparts distinct chemical and physical properties, making it suitable for specific applications that other benzenedicarboxylic acids may not be able to fulfill.
特性
CAS番号 |
618120-26-6 |
|---|---|
分子式 |
C16H12O6 |
分子量 |
300.26 g/mol |
IUPAC名 |
2-(4-methoxybenzoyl)terephthalic acid |
InChI |
InChI=1S/C16H12O6/c1-22-11-5-2-9(3-6-11)14(17)13-8-10(15(18)19)4-7-12(13)16(20)21/h2-8H,1H3,(H,18,19)(H,20,21) |
InChIキー |
IUDSNYPCMFOOTB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B14227978.png)

![1,3-Propanediamine, N,N-dimethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14227996.png)

![1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione](/img/structure/B14228008.png)

![Benzoic acid,2-[4-[[(2S)-3-[4-[1-carboxy-2-(cyclopropylamino)-2-oxoethoxy]phenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]aMino]butoxy]-6-hydroxy-,1-Methyl ester](/img/structure/B14228024.png)
![4-[4,6-Bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14228029.png)
![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)
![Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14228050.png)


![2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14228055.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)-](/img/structure/B14228065.png)
